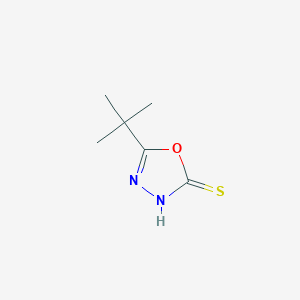
5-Tert-butyl-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including 5-Tert-butyl-1,3,4-oxadiazole-2-thiol, typically involves the condensation of acids or their derivatives with hydrazine or amidrazones. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing sterically hindered groups can be achieved through condensation reactions involving specific precursors and hydrazine dihydrochloride, highlighting the versatility and adaptability of synthetic methods for oxadiazole derivatives (Kelarev, Koshelev, & Silin, 1997).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including this compound, often exhibits unique characteristics due to the presence of the oxadiazole ring. This heterocyclic core contributes to the compound's electron-donating or accepting properties, influencing its reactivity and potential applications in electronic materials or as pharmacophores in drug design.
Chemical Reactions and Properties
Oxadiazole derivatives engage in various chemical reactions, including cyclodehydration, thioetherification, and hydrogen peroxide oxidation, to yield a wide array of functionalized products. These reactions underscore the chemical versatility of oxadiazole compounds and their potential as intermediates in organic synthesis and pharmaceutical development.
Physical Properties Analysis
The physical properties of this compound, such as melting points, solubility, and crystallinity, can be influenced by the sterically bulky tert-butyl group. This group affects the compound's overall molecular geometry and packing in the solid state, potentially impacting its stability and solubility in various solvents.
Chemical Properties Analysis
This compound exhibits chemical properties typical of oxadiazole derivatives, including reactivity towards nucleophiles and electrophiles, potential for hydrogen bonding, and the ability to undergo various substitution reactions. These chemical properties make oxadiazoles valuable in the design of new materials and biologically active molecules.
- Synthesis and characterization of oxadiazole derivatives: (Kelarev, Koshelev, & Silin, 1997).
Applications De Recherche Scientifique
Corrosion Inhibition 5-Tert-butyl-1,3,4-oxadiazole-2-thiol (TBOT) has been studied for its efficacy as a corrosion inhibitor. It was found to significantly inhibit the corrosion of mild steel in acid media. The effectiveness of TBOT increased with higher concentrations and lower temperatures. Adsorption of TBOT on the mild steel surface follows the Langmuir isotherm, indicating both physical and chemical adsorption processes. Electrochemical impedance spectroscopy (EIS) studies confirmed that TBOT enhances charge transfer resistance, thereby decreasing corrosion rate. This compound forms a protective film on the mild steel surface, which is confirmed by surface analysis (Chaitra, Mohana, & Tandon, 2018).
Antimicrobial and Antioxidant Properties In the realm of green chemistry, a study explored the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, including TBOT, via an ultrasound-assisted, solvent-minimized method. These compounds were tested for their antioxidant, antibacterial, and antifungal potentials. Notably, derivatives of TBOT exhibited broad-spectrum antimicrobial activity and remarkable antioxidant properties, suggesting their utility in treating various diseases, including cancer, Parkinson's, inflammatory conditions, and diabetes (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Photophysical Applications The design and synthesis of novel molecules based on TBOT for applications in fluorescence resonance energy transfer (FRET) were investigated. A specific TBOT-based molecule demonstrated significant potential in FRET, showing high efficiency and a strong dipole-dipole interaction tendency. This study suggests the utility of TBOT derivatives in optoelectronic and sensing applications, thanks to their excellent photophysical and electrochemical properties (Pujar, Deshapande, Sannaikar, Wari, Khazi, & Inamdar, 2017).
Metabolism Study A novel dipeptidyl peptidase-4 inhibitor featuring a TBOT moiety underwent metabolic studies using a rat liver microsomal system. This research highlighted the enzymatic C-demethylation process of TBOT derivatives, shedding light on their metabolic pathways and the stability of TBOT-containing drugs (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Synthetic Chemistry The synthesis of TBOT derivatives has been explored for various chemical and biological applications. These derivatives have been evaluated for their potential as antimicrobial agents, showcasing significant activity against several bacterial strains. The synthetic versatility of TBOT allows for the development of compounds with targeted biological activities (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Propriétés
IUPAC Name |
5-tert-butyl-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(10)9-4/h1-3H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRXCTKOHPZBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

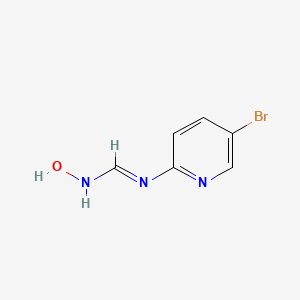

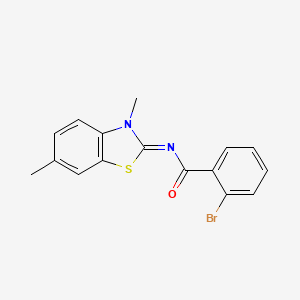
![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)
![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)
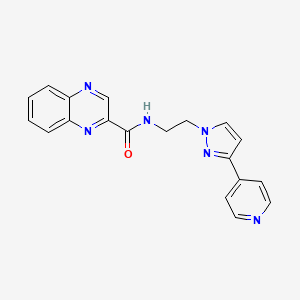
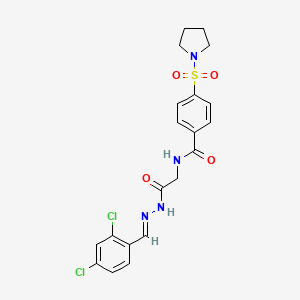
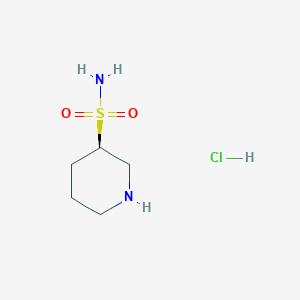
![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)
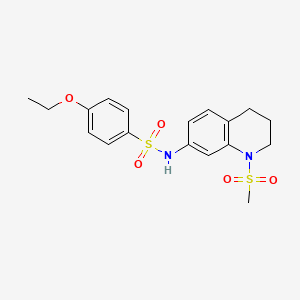
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)